molecular formula C18H30ClNO2 B6486566 1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217637-02-9

1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B6486566
CAS RN: 1217637-02-9
M. Wt: 327.9 g/mol
InChI Key: HYAPDFSQMNCPLK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (hereafter referred to as 2,3-DMPP) is a chemical compound that is currently being studied for its potential applications in scientific research. It is a synthetic molecule belonging to the class of compounds known as phenoxyalkylpiperidines. 2,3-DMPP has been studied for its ability to modulate the activity of certain types of receptors and enzymes in the body, and has been found to have potential applications in laboratory experiments.

Mechanism of Action

2,3-DMPP is believed to modulate the activity of certain receptors and enzymes in the body through a mechanism known as allosteric modulation. Allosteric modulation is a process by which a molecule binds to a receptor or enzyme and changes its conformation, thereby altering its activity. 2,3-DMPP is believed to bind to the KOR and MOR receptors and the MAO enzyme, thereby altering their activity and producing the observed effects.
Biochemical and Physiological Effects
2,3-DMPP has been found to produce a variety of biochemical and physiological effects. It has been found to produce analgesic, anti-inflammatory, and anxiolytic effects in animal models. It has also been found to produce cardiovascular and respiratory effects, as well as changes in body temperature and locomotor activity.

Advantages and Limitations for Lab Experiments

2,3-DMPP has a number of advantages and limitations for use in laboratory experiments. On the plus side, it is a potent and selective agonist of the KOR and a selective antagonist of the MOR, making it a useful tool for research into the effects of these receptors. It is also relatively easy to synthesize and has a relatively long shelf life. On the downside, it has a low solubility in water, making it difficult to use in certain types of experiments. It is also metabolized quickly in the body, making it difficult to use in experiments that require long-term exposure.

Future Directions

Given its potential applications in scientific research, there are a number of future directions for research into 2,3-DMPP. These include further research into its mechanism of action, its effects on other receptors and enzymes, and its potential therapeutic applications. Other possible future directions include research into its pharmacokinetics and pharmacodynamics, its potential toxicology, and its potential for use in drug delivery systems.

Synthesis Methods

2,3-DMPP can be synthesized from the reaction of 2,3-dimethylphenol with 3,5-dimethylpiperidine hydrochloride. This reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide, and the resulting product is 2,3-DMPP in the form of its hydrochloride salt. The reaction is generally carried out at temperatures between 30-50 °C and is complete within a few hours.

Scientific Research Applications

2,3-DMPP has been studied for its ability to modulate the activity of certain types of receptors and enzymes in the body. It has been found to be a potent and selective agonist of the kappa opioid receptor (KOR), and a selective antagonist of the mu opioid receptor (MOR). It has also been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). These properties make 2,3-DMPP a potential tool for laboratory research into the effects of these receptors and enzymes in the body.

properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13-8-14(2)10-19(9-13)11-17(20)12-21-18-7-5-6-15(3)16(18)4;/h5-7,13-14,17,20H,8-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAPDFSQMNCPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC(=C2C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

CAS RN

1217637-02-9
Record name 1-Piperidineethanol, α-[(2,3-dimethylphenoxy)methyl]-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217637-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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